(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Description
This compound is a boronic acid derivative of a tetrahydrothieno[3,2-c]pyridine scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group at the 5-position. The core structure combines a thiophene ring fused to a partially saturated pyridine ring, with the boronic acid (-B(OH)₂) moiety at the 2-position. The Boc group is commonly employed to protect amines during synthetic processes, suggesting that the parent compound may contain a secondary or tertiary amine that is temporarily masked to prevent undesired reactivity. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science. This compound likely serves as an intermediate in synthesizing bioactive molecules, particularly antiplatelet agents inspired by thienopyridine derivatives like clopidogrel or ticlopidine .
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-12(2,3)18-11(15)14-5-4-9-8(7-14)6-10(19-9)13(16)17/h6,16-17H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIBDJEOKPAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)CCN(C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744116 | |
| Record name | [5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078151-34-4 | |
| Record name | [5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the empirical formula and a molecular weight of 283.35 g/mol. It contains a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological contexts. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions to reveal reactive sites for further functionalization.
Mechanisms of Biological Activity
- Enzyme Inhibition : Boronic acids are often utilized as inhibitors of serine proteases and other enzymes due to their ability to mimic the transition state of substrate molecules. This inhibition can lead to potential therapeutic applications in treating diseases such as cancer and diabetes.
- Suzuki-Miyaura Coupling : The presence of the boronic acid group allows for participation in cross-coupling reactions, which are critical in synthesizing biologically active compounds.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits serine proteases | |
| Antitumor Activity | Cytotoxic effects on HeLa cells | |
| Cross-Coupling | Participates in Suzuki-Miyaura reactions |
Case Study: Antitumor Effects
In a study evaluating the cytotoxicity of various boronic acid derivatives on HeLa cervical cancer cells, compounds similar to (5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid showed promising results. The IC50 values were measured using the WST-8 method, indicating significant inhibitory activity against tumor cell proliferation (Table 2).
Table 2: IC50 Values of Related Compounds
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| (5-(tert-Butoxycarbonyl)-4H-thieno[3,2-c]pyridine-2-yl)boronic acid | 15 | HeLa |
| Other Boronic Acid Derivative | 20 | A549 |
| Control Compound | >100 | HeLa |
Comparison with Similar Compounds
Core Heterocyclic Scaffold Variations
The thieno[3,2-c]pyridine core distinguishes this compound from analogs with alternative fused-ring systems:
- Thieno[2,3-c]pyridine derivatives (e.g., 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid, CAS 165947-51-3): The thiophene and pyridine rings are fused at positions 2 and 3 instead of 3 and 2, altering electronic properties and steric accessibility. The Boc group at the 6-position further differentiates this compound .
Functional Group and Substituent Variations
Key Observations :
- Boronic Acid vs. Carboxylic Acid : The target compound’s boronic acid group (vs. carboxylic acid in analogs) enhances its utility in Suzuki reactions for biaryl synthesis. However, carboxylic acid derivatives are more common in final drug molecules for salt formation or target binding .
- Boc Position : The Boc group at position 5 (target compound) vs. 6 () may influence ring conformation and steric hindrance during reactions.
Reactivity and Stability
- Boronic Acid Reactivity : The boronic acid group facilitates Suzuki-Miyaura couplings with aryl halides, a feature absent in carboxylic acid or ester analogs. However, boronic acids are prone to protodeboronation under acidic or oxidative conditions, necessitating careful handling .
- Boc Group Stability : The Boc group’s position (5 vs. 6) may affect its stability during deprotection. For instance, steric shielding at position 5 could slow acid-catalyzed cleavage compared to position 6.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
